3,3'-Dimethoxy-[1,1'-biphenyl]-4,4'-dicarbaldehyde
Overview
Description
3,3'-Dimethoxy-[1,1'-biphenyl]-4,4'-dicarbaldehyde is a useful research compound. Its molecular formula is C16H14O4 and its molecular weight is 270.28 g/mol. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry :
- Anti-Inflammatory, Antioxidant, and Antimicrobial Properties : Compounds like 3a, 3c, and 3g, which are related to 3,3'-Dimethoxy-[1,1'-biphenyl]-4,4'-dicarbaldehyde, demonstrate potential as anti-inflammatory, antioxidant, and antimicrobial agents. These properties make them promising candidates for future drug discovery studies (Bandgar et al., 2009).
Materials Science :
- Optical Properties of Metal Complexes : Hydrazone metal complexes derived from similar compounds exhibit interesting optical properties, including indirect transitions. The geometries of these complexes, such as square planar for Ni(II) and tetrahedral for Co(II), are noteworthy (Mekkey et al., 2020).
Organic Synthesis :
- Electrophilic Benzannulation : The compound is effectively synthesized using polyphosphoric acid-promoted Friedel-Crafts electrophilic benzannulation, showcasing a method for creating complex molecular structures (Chang et al., 2012).
- Synthesis of Phenanthridines : A novel photochemically-mediated cyclization method allows for the synthesis of complex structures like phenanthridines from related compounds (Ntsimango et al., 2021).
- Intramolecular Cannizzaro Reaction : This reaction of biphenyl-2,2′-dicarbaldehyde and its derivatives, which are structurally similar to this compound, involves a hydride transfer between formyl groups (Abbaszadeh & Bowden, 1990).
Properties
IUPAC Name |
4-(4-formyl-3-methoxyphenyl)-2-methoxybenzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-19-15-7-11(3-5-13(15)9-17)12-4-6-14(10-18)16(8-12)20-2/h3-10H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYQPDYVVIOVCDQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)C=O)OC)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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